(R)-Methyl 2-oxocyclopentanecarboxylate possesses a cyclic structure with five carbon atoms (cyclopentane). It has a methyl ester group (CH3COO) attached to the second carbon (C-2) and a ketone group (C=O) at the same position. The "R" configuration refers to the stereochemistry at an unspecified chiral center in the molecule.
(R)-Methyl 2-oxocyclopentanecarboxylate can participate in various reactions due to the presence of the ketone and ester functional groups. Here are some examples:
Under acidic conditions, the molecule can lose carbon dioxide (CO2) to form a substituted cyclopentanone derivative [].
The ketone group can undergo aldol condensation with an aldehyde or ketone to form a β-hydroxy ketone.
The carbonyl carbon of the ketone group can react with nucleophiles like amines or alcohols to form adducts.
There's no current research suggesting a specific biological role for (R)-Methyl 2-methyl-2-oxocyclopentanecarboxylate.
One of the primary applications of (R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate lies in its role as a precursor for the synthesis of chiral secondary alcohols. PubChem, Methyl 1-methyl-2-oxocyclopentanecarboxylate: This process involves reduction of the corresponding aldehyde followed by cyclization and conversion to the desired alcohol. The resulting product exists as diastereomers, which can be separated using techniques like column chromatography or recrystallization to obtain pure enantiomers. Biosynth, FBA68084